molecular formula C9H14ClN B1601247 4-Methylphenethylamine hydrochloride CAS No. 39260-86-1

4-Methylphenethylamine hydrochloride

Cat. No.: B1601247
CAS No.: 39260-86-1
M. Wt: 171.67 g/mol
InChI Key: WTGVGKXHJTZEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylphenethylamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClN and its molecular weight is 171.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Methylphenethylamine (4MPEA) is an organic compound that primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor in the brain that plays a key role in regulating neurotransmission . 4MPEA shares this target with its monomethylated phenethylamine isomers, such as amphetamine .

Mode of Action

As a TAAR1 agonist, 4MPEA binds to this receptor and activates it . This activation can lead to a series of intracellular events, including the release of neurotransmitters . Additionally, 4MPEA appears to inhibit the human cytochrome P450 enzymes CYP1A2 and CYP2A6 , which are involved in the metabolism of various substances in the body.

Biochemical Pathways

Amphetamine’s metabolic pathway is mainly defined by aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation . The metabolites formed in this pathway include 4-hydroxyamphetamine, 4-hydroxynorephedrine, hippuric acid, benzoic acid, benzyl methyl ketone, and p-hydroxyamphetamine .

Pharmacokinetics

Phenethylamine is primarily metabolized by monoamine oxidase B (MAO-B), and to a lesser extent by other enzymes such as MAO-A . This metabolism significantly affects the bioavailability of phenethylamine and likely 4MPEA as well.

Result of Action

The molecular and cellular effects of 4MPEA’s action are likely related to its activation of TAAR1 and inhibition of cytochrome P450 enzymes. Activation of TAAR1 can lead to changes in neurotransmitter levels, potentially affecting mood and cognition . Inhibition of cytochrome P450 enzymes can affect the metabolism of various substances in the body .

Properties

IUPAC Name

2-(4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N.ClH/c1-8-2-4-9(5-3-8)6-7-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGVGKXHJTZEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496674
Record name 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39260-86-1
Record name Benzeneethanamine, 4-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039260861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylphenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylphenethylamine hydrochloride
Reactant of Route 2
4-Methylphenethylamine hydrochloride
Reactant of Route 3
4-Methylphenethylamine hydrochloride
Reactant of Route 4
4-Methylphenethylamine hydrochloride
Reactant of Route 5
4-Methylphenethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Methylphenethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.